4-Carbamoylpicolinic acid
Overview
Description
4-Carbamoylpicolinic acid (4-CPA) is a chemical compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 4-Carbamoylpicolinic acid involves the use of ammonium hydroxide in water at 20°C in an inert atmosphere . The reaction conditions yield 1.27 g of the compound .Molecular Structure Analysis
The molecular formula of 4-Carbamoylpicolinic acid is C7H6N2O3 . Its molecular weight is 166.13 g/mol .Chemical Reactions Analysis
The chemical reactions of carboxylic acids like 4-Carbamoylpicolinic acid are diverse and include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .Physical And Chemical Properties Analysis
4-Carbamoylpicolinic acid, like other carboxylic acids, has several important physicochemical properties. These include high density of functional groups, diversity of structures, and ideal biocompatibility .Scientific Research Applications
Organic Synthesis
4-Carbamoylpicolinic acid serves as a building block in organic synthesis. Its carboxylic acid group can undergo various reactions, such as esterification and amidation, making it a versatile precursor for synthesizing complex organic molecules. It can be used to create novel compounds with potential applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 4-Carbamoylpicolinic acid is explored for its potential to act as a core structure in drug design. Its unique framework allows for the attachment of various functional groups, which can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects .
Agriculture
This compound may find applications in the development of new herbicides and pesticides. Its structural similarity to natural plant hormones could be exploited to design compounds that selectively target weed growth without affecting crops .
Pharmaceutical Industry
4-Carbamoylpicolinic acid could be used to synthesize biologically active molecules that serve as active pharmaceutical ingredients (APIs). Its carboxylic acid moiety is a common functional group in many drugs, which suggests its derivatives could be beneficial in creating more effective medicines .
Food Industry
The potential antimicrobial properties of derivatives of 4-Carbamoylpicolinic acid could be utilized as food preservatives. Research into its efficacy and safety as a food additive could lead to its application in extending the shelf life of perishable goods .
Biopolymer Production
Research into sustainable polymers often involves carboxylic acids as monomers. 4-Carbamoylpicolinic acid could contribute to the production of biodegradable plastics, offering an environmentally friendly alternative to traditional petroleum-based polymers .
Safety and Hazards
properties
IUPAC Name |
4-carbamoylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-5(3-4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURAHWBLCUAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740889 | |
Record name | 4-Carbamoylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoylpyridine-2-carboxylic acid | |
CAS RN |
24195-08-2 | |
Record name | 4-Carbamoylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carbamoylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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